
LEXIPAFANT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LEXIPAFANT is a complex organic compound with a molecular formula of C23H30N4O4S This compound is characterized by its unique structure, which includes an ethyl ester, a sulfonylamino group, and a methylimidazo[4,5-c]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LEXIPAFANT typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-c]pyridine moiety: This can be achieved through the reaction of 2-amino-1-propargylpyridinium bromide with methanol in the presence of a base such as sodium methoxide.
Attachment of the sulfonylamino group: This step involves the reaction of the imidazo[4,5-c]pyridine derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
LEXIPAFANT undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group or the imidazo[4,5-c]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Applications De Recherche Scientifique
Clinical Trials and Findings
Numerous clinical trials have been conducted to evaluate the efficacy of Lexipafant in acute pancreatitis:
- Phase II Trials : A randomized, double-blind study involving 83 patients demonstrated that this compound significantly reduced the incidence of organ failure (P = 0.041) and total organ failure scores (P = 0.048) compared to placebo. Patients treated with this compound showed improved recovery rates from organ failure .
- Multicenter Trials : A larger trial with 290 patients assessed the impact of this compound on severe acute pancreatitis. Although it was hypothesized that complications would decrease from 40% to 24%, the results were mixed. The trial found that while organ failure scores improved on day 3, overall mortality rates did not show significant differences between the this compound and placebo groups .
- Pilot Studies : Initial pilot studies indicated a beneficial effect of this compound on acute pancreatitis, leading to further investigations into its potential as a treatment option .
Case Studies
Several case studies highlight the clinical applications of this compound:
- Case Study 1 : A patient with severe acute pancreatitis treated with this compound exhibited a marked reduction in inflammatory markers such as interleukin-6 and interleukin-8. This case supports the hypothesis that PAF antagonism can effectively reduce systemic inflammation in acute pancreatitis .
- Case Study 2 : Another patient undergoing treatment for pancreatitis-related complications showed improved outcomes when administered this compound alongside standard care, suggesting its potential role as an adjunct therapy .
Summary of Clinical Outcomes
Study Type | Patient Count | Organ Failure Reduction | Mortality Rate Difference | Key Findings |
---|---|---|---|---|
Phase II Trial | 83 | Significant (P = 0.041) | Not significant | Improved recovery from organ failure |
Multicenter Trial | 290 | Some improvement (Day 3) | Not significant | Mixed results; no change in mortality |
Pilot Studies | Various | Beneficial effects noted | Not reported | Rationale for further research |
Mécanisme D'action
The mechanism of action of LEXIPAFANT involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(2-chlorophenyl)-6-methyl-2-(4-{2-methylimidazo[4,5-c]pyridin-1-yl}phenyl)-5-[(pyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate
- 2-Ethyl-4-methylimidazole
Uniqueness
LEXIPAFANT is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
ethyl 4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRXDPFOYJSPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869890 |
Source
|
Record name | Ethyl N-methyl-N-{4-[(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]benzene-1-sulfonyl}leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.